molecular formula C7H7N3O4 B169476 Methyl 6-amino-5-nitropyridine-3-carboxylate CAS No. 104685-75-8

Methyl 6-amino-5-nitropyridine-3-carboxylate

Cat. No.: B169476
CAS No.: 104685-75-8
M. Wt: 197.15 g/mol
InChI Key: DCFLDKSHKLPIQA-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8) is a pyridine derivative featuring an amino group at position 6, a nitro group at position 5, and a methyl ester at position 3. Its molecular formula is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable diverse chemical modifications. The amino and nitro groups contribute to its polarity and hydrogen-bonding capabilities, influencing its solubility and crystallinity .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chlorination of Pyridine Precursors

The synthesis often begins with functionalized pyridine intermediates. A key precursor, methyl 3-pyridinecarboxylate , undergoes directed chlorination to introduce a halogen at position 6. This step leverages phosphorus oxychloride (POCl₃) under reflux conditions, yielding methyl 6-chloronicotinate .

Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–100°C

  • Catalyst: Dimethylformamide (DMF)

  • Yield: 70–85%

Chlorination is critical for subsequent nucleophilic substitution, as the chloride serves as a leaving group for amination.

Nitration of Chlorinated Intermediates

Nitration introduces the nitro group at position 5, adjacent to the chloride. A nitrating mixture (concentrated HNO₃ and H₂SO₄) facilitates electrophilic aromatic substitution. The carboxylate group at position 3 directs nitration to the meta position (C5), while the chloride at C6 remains intact .

Optimization Notes:

  • Temperature Control: Maintained at 0–5°C to prevent over-nitration.

  • Workup: Quenching in ice water followed by extraction with dichloromethane.

  • Yield: 65–75%

Amination of Nitro-Substituted Intermediates

The final step replaces the chloride at C6 with an amino group. Liquid ammonia or methylamine in polar aprotic solvents (e.g., DMF) facilitates nucleophilic aromatic substitution.

Key Parameters:

  • Base: Cesium carbonate or sodium acetate

  • Temperature: 60–80°C

  • Reaction Time: 4–6 hours

  • Yield: 50–60%

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency during nitration, a highly exothermic step. Precise temperature modulation and automated reagent delivery minimize byproducts .

Purification Techniques

Crystallization from ethyl acetate or methanol ensures high purity (>95%). For example, dissolving the crude product in methanol at 50°C and cooling to −5°C precipitates pure methyl 6-amino-5-nitropyridine-3-carboxylate .

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitationsYield (%)
Chlorination/Nitration/AminationHigh regioselectivityMulti-step, moderate yields50–60
Direct Nitration of AminopyridineFewer stepsCompeting side reactions40–50

Mechanistic Insights

Role of Directing Groups

The carboxylate ester at C3 exerts a meta-directing effect , guiding nitration to C5. Conversely, the amino group at C6, once introduced, activates the ring for further functionalization .

Challenges and Solutions

Competing Side Reactions

Nitration may produce di-nitrated byproducts if temperatures exceed 5°C. Mitigation involves strict thermal control and incremental nitric acid addition .

Amination Efficiency

Low yields in amination stem from the deactivating nitro group at C5. Using excess ammonia (3–5 equiv.) and prolonged reaction times improves substitution rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 6-amino-5-nitropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in various reactions to form more complex compounds. Its functional groups allow it to participate in nucleophilic substitutions, reductions, and oxidations, leading to a range of derivatives useful in medicinal chemistry and material science .

Common Reactions Involving this compound:

  • Reduction: Can be reduced to form methyl 6-amino-5-aminopyridine-3-carboxylate.
  • Substitution: The nature of products varies based on the nucleophile used.
  • Oxidation: Products depend on the oxidizing agent and reaction conditions employed.

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biological targets suggest its role as an enzyme inhibitor, particularly in pathways related to neurotransmission and inflammation.

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves bioreduction of the nitro group to form reactive intermediates that interact with cellular components. This interaction may disrupt normal cellular functions, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

Pharmaceutical Intermediate
This compound is being explored as a pharmaceutical intermediate for developing new drugs. Its ability to modulate biological pathways makes it a valuable candidate for drug design aimed at treating various diseases .

Potential Drug Development Applications:

  • Enzyme Inhibition: Studies have shown its potential to inhibit specific enzymes involved in critical metabolic processes.
  • Binding Studies: Techniques such as surface plasmon resonance are often employed to quantify binding affinities and elucidate mechanisms of action .

Industrial Applications

Dyes and Pigments Production
this compound is also utilized in producing dyes, pigments, and other specialty chemicals due to its unique chemical properties that allow for diverse applications in industry .

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's applications:

  • Spectroscopic Studies : Investigations into its structural properties using spectroscopic methods have confirmed its potential as a bioactive agent .
  • Molecular Docking Studies : These studies have demonstrated its ability to bind with key biological macromolecules, influencing their activity and suggesting therapeutic potential .
  • Synthesis Methodologies : Various synthetic routes have been optimized for the preparation of this compound, emphasizing yield and purity control during reactions .

Mechanism of Action

The mechanism of action of methyl 6-amino-5-nitropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-chloro-5-nitronicotinate (CAS: 104086-21-7)

  • Structure : Chloro substituent at position 6, nitro at position 5, and methyl ester at position 3.
  • Molecular Weight : 216.59 g/mol.
  • Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Methyl 6-hydroxy-5-nitropyridine-3-carboxylate (CAS: 222970-61-8)

  • Structure : Hydroxy group at position 6, nitro at position 5, and methyl ester at position 3.
  • Molecular Weight : 198.13 g/mol.
  • Reactivity: Hydroxy groups can undergo alkylation or acylation, unlike the amino group in the parent compound.
  • Applications : Explored in materials science for designing supramolecular architectures .

Methyl 6-chloro-5-methylpyridine-3-carboxylate (CAS: 65169-42-8)

  • Structure : Chloro at position 6, methyl at position 5, and methyl ester at position 3.
  • Molecular Weight : 185.61 g/mol.
  • Key Differences :
    • Methyl group at position 5 increases steric hindrance, reducing reactivity compared to nitro-containing analogs.
    • Chloro group enhances stability, making it suitable for long-term storage in synthetic workflows .
  • Applications: Intermediate in herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).

6-Amino-5-nitropyridin-2-one (CAS: 211555-30-5)

  • Structure: Ketone oxygen at position 2, amino at position 6, and nitro at position 4.
  • Molecular Weight : 155.11 g/mol.
  • Key Differences: The pyridin-2-one ring alters electronic distribution, increasing resonance stabilization. Safety: Classified as non-hazardous, unlike ester-containing analogs, which may have higher reactivity .
  • Applications : Investigated as a kinase inhibitor in oncology research .

Methyl 6-amino-5-nitropyridazine-3-carboxylate

  • Structure: Pyridazine ring (two adjacent nitrogen atoms) with amino at position 6, nitro at position 5, and methyl ester at position 3.
  • Molecular Weight : 197.15 g/mol.
  • Key Differences :
    • The pyridazine ring increases electron deficiency, enhancing reactivity in cycloaddition reactions.
    • LogP : Lower than pyridine analogs due to increased polarity (data inferred from similar compounds) .
  • Applications : Used in the synthesis of heterocyclic scaffolds for antimicrobial agents .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-amino-5-nitropyridine-3-carboxylate 104685-75-8 6-NH₂, 5-NO₂, 3-COOCH₃ 197.15 Pharmaceutical intermediate
Methyl 6-chloro-5-nitronicotinate 104086-21-7 6-Cl, 5-NO₂, 3-COOCH₃ 216.59 Cross-coupling reactions
Methyl 6-hydroxy-5-nitropyridine-3-carboxylate 222970-61-8 6-OH, 5-NO₂, 3-COOCH₃ 198.13 Supramolecular chemistry
Methyl 6-chloro-5-methylpyridine-3-carboxylate 65169-42-8 6-Cl, 5-CH₃, 3-COOCH₃ 185.61 Agrochemical synthesis
6-Amino-5-nitropyridin-2-one 211555-30-5 6-NH₂, 5-NO₂, 2-O 155.11 Kinase inhibition (non-hazardous)
Methyl 6-amino-5-nitropyridazine-3-carboxylate 104685-75-8 Pyridazine ring, 6-NH₂, 5-NO₂ 197.15 Antimicrobial scaffolds

Biological Activity

Methyl 6-amino-5-nitropyridine-3-carboxylate (abbreviated as MANP) is an organic compound with a notable structure that includes an amino group at the 6-position, a nitro group at the 5-position, and a carboxylate group at the 3-position of the pyridine ring. Its molecular formula is C7H7N3O4, with a molecular weight of approximately 197.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The biological activity of MANP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both the amino and nitro groups enhances its potential to act as a ligand, influencing several molecular pathways. Specifically, the nitro group can undergo bioreduction to form reactive intermediates that may disrupt normal cellular functions, making it a candidate for further pharmacological exploration.

Biological Activities

1. Enzyme Inhibition:
MANP has been studied for its role as an inhibitor of specific enzymes involved in neurotransmitter regulation and inflammatory responses. For instance, compounds with similar structures have been shown to modulate pathways related to inflammation and neuropharmacology. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify binding affinities and elucidate mechanisms of action.

2. Antimicrobial Properties:
Research indicates that MANP exhibits antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria.

3. Anticancer Potential:
Preliminary studies have explored the anticancer properties of MANP, focusing on its effects on cellular proliferation in various cancer cell lines. For example, it has shown promise in inhibiting growth in human renal cell carcinoma and breast cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of MANP, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 5-aminopyridine-3-carboxylateLacks the nitro groupPotentially less reactive
Methyl 6-hydroxy-5-nitropyridine-3-carboxylateHydroxy group instead of aminoMay exhibit different solubility
Methyl 6-amino-5-nitro-nicotinic acid methyl esterNicotinic acid frameworkPotentially different pharmacological profiles

This table illustrates how variations in functional groups can significantly affect the biological activity and pharmacological potential of similar compounds.

Case Studies

  • Inhibition Studies:
    In vitro studies have demonstrated that MANP can inhibit specific kinases involved in cell signaling pathways related to cancer progression. For instance, one study reported that MANP exhibited significant inhibitory activity against ERK5 kinase, which plays a crucial role in cellular proliferation and survival .
  • Molecular Docking Studies:
    Molecular docking simulations have suggested that MANP binds effectively to target proteins, indicating its potential as a lead compound for drug development aimed at treating diseases linked to enzyme dysregulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-amino-5-nitropyridine-3-carboxylate, and how can intermediates be optimized?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, nitration of methyl 6-aminopyridine-3-carboxylate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by selective reduction of nitro groups using SnCl₂/HCl . Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry of nitrating agents.
  • Key Challenge : Competing side reactions (e.g., over-nitration) can occur; use low temperatures and excess H₂SO₄ to stabilize intermediates.

Q. How to characterize the compound’s purity and structural integrity using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on pyridine ring substituents (e.g., nitro groups deshield adjacent protons; δ ~8.5–9.0 ppm for aromatic protons).
  • FTIR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –NO₂ or –COOCH₃).

Q. What solvents and conditions are optimal for recrystallization?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow addition of a non-polar antisolvent (hexane/ether). For high-purity crystals, gradient cooling (e.g., 60°C → 4°C over 12 hours) is recommended .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data between experimental and computational models?

  • Methodology :

  • Experimental : Refine single-crystal X-ray diffraction (SC-XRD) data using SHELXL (for small molecules) with attention to thermal displacement parameters and hydrogen bonding networks .
  • Computational : Compare with DFT-optimized structures (e.g., B3LYP/6-31G*) using software like Gaussian. Discrepancies in bond lengths >0.02 Å may indicate lattice strain or solvent effects .
    • Example : If nitro group orientation conflicts, validate via Hirshfeld surface analysis to assess intermolecular interactions .

Q. How to design experiments to analyze hydrogen bonding patterns and their impact on crystal packing?

  • Methodology :

  • Graph Set Analysis : Use Mercury or CrystalExplorer to categorize hydrogen bonds (e.g., R₂²(8) motifs for amine-nitro interactions) .
  • Thermal Analysis : Correlate DSC/TGA data with hydrogen bond stability (e.g., decomposition temperatures shift if H-bond networks are disrupted).

Q. What strategies mitigate nitro group instability during functionalization reactions?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the nitro group as a nitroso derivative using Boc anhydride, enabling subsequent ester hydrolysis or amidation .
  • Reductive Functionalization : Use H₂/Pd-C in ethanol to reduce nitro to amine, then perform alkylation/acylation before re-oxidizing with NaNO₂/HCl .

Q. Data-Driven Insights

Property Value/Technique Reference
Melting Point145–148°C (DSC, purity >98%)
λmax (UV-Vis)310 nm (π→π* transition in DMSO)
Hydrogen Bond Donors/Acceptors1 (NH₂), 3 (NO₂, COOCH₃)

Q. Contradictions in Literature

  • Synthetic Yield Variability : Some protocols report 60–70% yields using NAS, while others achieve >85% via microwave-assisted synthesis. Resolution: Optimize microwave parameters (power, time) to reduce side-product formation .
  • Crystallographic Space Groups : Discrepancies in reported space groups (e.g., P2₁/c vs. P-1) may arise from solvent inclusion. Always report solvent content in crystallographic data .

Q. Key Software Tools

  • Crystallography : SHELX (refinement), ORTEP-3 (visualization) .
  • Hydrogen Bond Analysis : CrystalExplorer, Mercury .
  • Spectroscopic Simulation : ACD/Labs NMR Predictor, Gaussian .

Properties

IUPAC Name

methyl 6-amino-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLDKSHKLPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548926
Record name Methyl 6-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104685-75-8
Record name Methyl 6-amino-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-5-nitropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

6-Chloro-5-nitronicotinoyl chloride (22.0 g, 0.1 mol) was cooled to +5° C. Methanol was added dropwise during 30 min and the reaction mixture was stirred for 60 min. The temperature was not allowed to raise over +10° C. Ammonium hydroxide (25%, 400 ml) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 20 h. The product was filtered off, washed with water and dried to give 9.0 g (45.9%) of the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45.9%

Synthesis routes and methods II

Procedure details

A solution of 6-Amino-5-nitro-nicotinic acid (2) (15.2 g, 82.5 mmol) in MeOH (250 ml) and H2SO4 (conc. 25 ml) was heated at reflux for 5 h. The solution was concentrated in vacuo and the residue treated with saturated aqueous NaHCO3 solution until slightly basic. The resulting solid was collected by filtration, rinsed with H2O and dried in vacuo to give the product as a yellow solid (4.8 g, 25 mmol, 30%) that was used as is without further purification. TLC of the solid in DCM/MeOH (19:1) showed a less polar compound at Rf=0.5 compared to the baseline starting material.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
30%

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